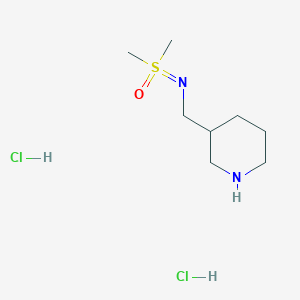

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride

Description

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a synthetic sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methylimino group and a sulfanone moiety. The compound is commercially available through global suppliers, indicating its relevance in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRUZVODILHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NCC1CCCNC1)(=O)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride features a piperidine ring, a sulfanone group, and a dimethylamino moiety, contributing to its unique chemical reactivity and potential biological activity. The molecular formula is , with a molecular weight of 249.20 g/mol.

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable various chemical transformations.

2. Biology

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease research.

- Anticancer Activity: Research indicates potential anticancer properties, with ongoing investigations into its mechanism of action against different cancer cell lines.

3. Medicine

- Therapeutic Agent: Due to its unique structure, this compound is being explored as a potential therapeutic agent in treating various diseases, including malaria and other parasitic infections. Its mechanism may involve the disruption of critical biological pathways in pathogens.

4. Industry

- Material Development: The compound is utilized in the development of new materials and industrial processes due to its chemical properties, which may enhance material performance or reduce production costs.

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Dimethyl[(piperidin-4-yl)imino]-l6-sulfanone Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂OS

- Molecular Weight : 249.20 g/mol

- CAS No.: 2344685-36-3

- Key Differences :

- The substitution position on the piperidine ring (4-yl vs. 3-ylmethyl) reduces steric bulk and alters electronic properties.

- Lower molecular weight (249.20 vs. ~263.2 g/mol) due to the absence of a methylene group.

- Safety Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- CAS No.: 65214-86-0

- Key Differences: Features a diphenylmethoxy group instead of a sulfanone-imino system, enhancing hydrophobicity. Larger molecular weight (303.83 vs. ~263.2 g/mol) due to aromatic substituents.

- Applications: Used as a pharmaceutical intermediate, contrasting with the sulfanone-based reactivity of the target compound .

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.66 g/mol

- Key Differences: A quaternary ammonium salt lacking the sulfanone and imino functionalities. Lower molecular weight and distinct agrochemical applications (plant growth regulation) .

Comparative Data Table

*Inferred from structural analogs.

Biological Activity

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound, characterized by its unique piperidine structure and sulfanone group, exhibits a range of biological interactions that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.23 g/mol. Its structure includes a piperidine ring, which is known to enhance solubility and biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with various biological macromolecules .

The biological activity of this compound primarily stems from its sulfanone moiety, which is known to exhibit antimicrobial properties . Sulfonamides typically function as inhibitors of bacterial enzymes involved in folate synthesis, a critical pathway for bacterial growth and survival. Preliminary studies suggest that Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone may interact with these enzymes, similar to traditional sulfonamide antibiotics .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Interaction with Nucleic Acids : The piperidine ring could facilitate interactions with nucleic acids, potentially affecting transcription and replication processes .

Biological Activity Overview

A summary of the biological activities attributed to this compound is presented in the following table:

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.